Cas no 5137-52-0 (Pentyl phenylacetate)

Pentyl phenylacetate structure
Pentyl phenylacetate structure
Nome del prodotto:Pentyl phenylacetate
Numero CAS:5137-52-0
MF:C13H18O2
MW:206.280824184418
MDL:MFCD00027272
CID:45558

Pentyl phenylacetate Proprietà chimiche e fisiche

Nomi e identificatori

    • pentyl phenylacetate
    • AMYL-PHENYLACETATE
    • pentyl 2-phenylacetate
    • Amylphenyl acetate
    • Benzeneacetic acid,pentyl ester
    • n-Amyl phenylacetate
    • phenyl-acetic acid pentyl ester
    • Phenylessigsaeure-amyl-cis-ester
    • Phenyl-essigsaeure-pentylester
    • Aceticacid, phenyl-, pentyl ester (6CI,7CI,8CI)
    • NSC 46135
    • Phenylacetic acid pentyl ester
    • Amyl phenylacetate
    • Benzeneacetic acid, pentyl ester
    • Acetic acid, phenyl-, pentyl ester
    • 7ET3LE4BID
    • Acetic acid, phenyl-, pentyl ester (8CI)
    • Amylphenylacetat
    • Phenylacetic Acid Amyl Ester
    • Benzeneacetic acid amyl ester
    • Phenylacetic acid, pentyl ester
    • Pentyl phenylacetate
    • MDL: MFCD00027272
    • Inchi: 1S/C13H18O2/c1-2-3-7-10-15-13(14)11-12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10-11H2,1H3
    • Chiave InChI: LRVLBFSVAFUOGO-UHFFFAOYSA-N
    • Sorrisi: O(C(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]

Proprietà calcolate

  • Massa esatta: 206.13100
  • Massa monoisotopica: 206.131
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 7
  • Complessità: 171
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: niente
  • Superficie polare topologica: 26.3
  • Carica superficiale: 0
  • XLogP3: 3.7

Proprietà sperimentali

  • Densità: 0.99
  • Punto di ebollizione: 269°C(lit.)
  • Punto di infiammabilità: 280.4 °C at 760 mmHg
  • Indice di rifrazione: 1.4850 to 1.4890
  • PSA: 26.30000
  • LogP: 2.96250

Pentyl phenylacetate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB473918-25 ml
Amyl phenylacetate, 98%; .
5137-52-0 98%
25 ml
€208.80 2023-09-03
eNovation Chemicals LLC
D761201-250mg
AMYL PHENYLACETATE
5137-52-0 95%
250mg
$190 2024-06-06
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A2680-5ML
Amyl Phenylacetate
5137-52-0 >98.0%(GC)
5ml
¥220.00 2023-09-08
Aaron
AR00D8ZS-250mg
Amyl Phenylacetate
5137-52-0 95%
250mg
$174.00 2025-01-24
A2B Chem LLC
AG17084-1g
AMYL PHENYLACETATE
5137-52-0 95%
1g
$491.00 2024-04-19
A2B Chem LLC
AG17084-100mg
AMYL PHENYLACETATE
5137-52-0 95%
100mg
$107.00 2024-04-19
Aaron
AR00D8ZS-1g
Amyl Phenylacetate
5137-52-0 95%
1g
$433.00 2025-01-24
abcr
AB473918-25ml
Amyl phenylacetate, 98%; .
5137-52-0 98%
25ml
€183.00 2025-02-16
eNovation Chemicals LLC
D761201-250mg
AMYL PHENYLACETATE
5137-52-0 95%
250mg
$190 2025-02-27
eNovation Chemicals LLC
D761201-250mg
AMYL PHENYLACETATE
5137-52-0 95%
250mg
$190 2025-02-20

Pentyl phenylacetate Letteratura correlata

  • 1. Adsorption of carbon monoxide over the ‘on-top’ sites of Ni, Cu and Ni–Cu surfaces. An extended Hückel molecular orbital study
    Pramod S. Kumbhar,Rajeev A. Rajadhyaksha,Rajappan Vetrivel J. Chem. Soc. Faraday Trans. 1992 88 1165
  • 2. Dielectric study of esters in benzene: internal rotation and molecular configuration
    Bal Krishna,S. V. Mahadane,Bhartendu Prakash J. Chem. Soc. B 1970 954
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